

CDD-3290: A Potent and Selective Prostate-Specific Antigen Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **CDD-3290**, a novel small molecule inhibitor of Prostate-Specific Antigen (PSA). The information presented herein is compiled from recent scientific literature and is intended to support further research and development efforts in areas such as non-hormonal contraception and prostate cancer.

Chemical Identity and Properties

CDD-3290, also referred to as compound 20 in its discovery publication, is a synthetic molecule designed for high-affinity and selective inhibition of PSA, a serine protease. Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Source
IUPAC Name	4-(2-(2-(2-methoxy)ethoxy)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,2,3-triazole-1-carboxamide	Inferred from Structure
Molecular Formula	C19H22F3N5O4	Inferred from Structure
Molecular Weight	457.41 g/mol	Inferred from Structure
SMILES	COC(OCCOCCOC)c1cn(C(=O)Nc2ccc(C(F)(F)F)cc2)nn1	Inferred from Structure
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO	N/A

Biological Activity and Pharmacological Profile

CDD-3290 is a potent inhibitor of human Prostate-Specific Antigen (PSA) with a reported inhibition constant (Ki) of 216 nM. Its mechanism of action involves the reversible, competitive inhibition of the PSA enzyme's catalytic activity.

Potency and Selectivity

The inhibitory activity of **CDD-3290** has been evaluated against PSA and other related serine proteases. The quantitative data from these assessments are presented below.

Enzyme Target	Inhibition Constant (Ki)
Prostate-Specific Antigen (PSA)	216 nM
α-Chymotrypsin	>10,000 nM
Elastase	>10,000 nM
Thrombin	>10,000 nM

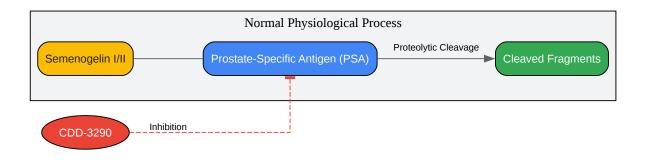
Data sourced from Erickson et al., ACS Medicinal Chemistry Letters.



The data demonstrates that **CDD-3290** possesses a high degree of selectivity for PSA over other tested serine proteases.

Signaling Pathway and Mechanism of Action

CDD-3290 acts by directly binding to the active site of the PSA enzyme, thereby preventing it from cleaving its natural substrates, such as Semenogelin I and II. This inhibition of PSA's proteolytic activity is the basis for its potential therapeutic applications.



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Caption: Mechanism of PSA inhibition by CDD-3290.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **CDD-3290**.

PSA Enzymatic Assay

This protocol describes the method used to determine the inhibitory activity of **CDD-3290** against purified human PSA.

Materials:

- Purified human PSA
- Fluorogenic substrate: MeO-Suc-Arg-Pro-Tyr-pNA



- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl
- CDD-3290 stock solution in DMSO
- 96-well black microplates
- Fluorometric plate reader

Procedure:

- Prepare a serial dilution of CDD-3290 in the assay buffer.
- In a 96-well plate, add 50 μL of the PSA enzyme solution.
- Add 25 μL of the diluted CDD-3290 or vehicle (DMSO) to the respective wells.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 25 μL of the fluorogenic substrate solution.
- Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm)
 every minute for 30 minutes.
- Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
- Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.
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